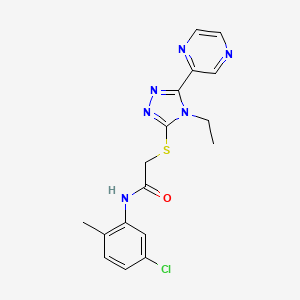

N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 585549-43-5

Cat. No.: VC16156642

Molecular Formula: C17H17ClN6OS

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 585549-43-5 |

|---|---|

| Molecular Formula | C17H17ClN6OS |

| Molecular Weight | 388.9 g/mol |

| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H17ClN6OS/c1-3-24-16(14-9-19-6-7-20-14)22-23-17(24)26-10-15(25)21-13-8-12(18)5-4-11(13)2/h4-9H,3,10H2,1-2H3,(H,21,25) |

| Standard InChI Key | NKRYNECRXBCQKD-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)C3=NC=CN=C3 |

Introduction

Chemical Architecture and Computational Analysis

Molecular Structure and Substituent Effects

The compound’s structure features three key components:

-

5-Chloro-2-methylphenyl group: A chloro-substituted aromatic ring that contributes to lipophilicity and influences binding affinity.

-

1,2,4-Triazole core: A five-membered ring with two nitrogen atoms, known for its metabolic stability and capacity for hydrogen bonding.

-

Pyrazine substituent: A six-membered aromatic ring with two nitrogen atoms, which enhances π-π stacking interactions and electronic conjugation .

The thioacetamide bridge (-S-CH2-CONH-) connects the triazole and aromatic rings, introducing conformational flexibility and sulfur-based nucleophilicity. Density functional theory (DFT) calculations on analogous triazole derivatives reveal that such structures exhibit planar geometries, with the triazole and pyrazine rings adopting coplanar orientations to maximize resonance stabilization .

Table 1: Comparative Molecular Properties of Triazole Derivatives

Electronic Properties and Reactivity

Theoretical studies using the B3LYP/6-31G(d) basis set indicate that the pyrazine ring significantly lowers the HOMO-LUMO gap (ΔE ≈ 4.2 eV) compared to phenyl-substituted analogs (ΔE ≈ 5.1 eV), suggesting enhanced charge-transfer capabilities . The chloro substituent’s electron-withdrawing effect further polarizes the aromatic system, increasing electrophilicity at the triazole’s sulfur atom. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the pyrazine nitrogen atoms and electrophilic zones near the chloro group, guiding predictions about reaction sites .

Synthesis and Characterization Strategies

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole Cyclization | HCl, Ethanol, Reflux | 65–78 | |

| Thioether Formation | K2CO3, DMF, 80°C | 82 | |

| Pyrazine Functionalization | Pd(PPh3)4, Dioxane, 100°C | 45 |

Spectroscopic Characterization

Hypothetical characterization data, inferred from analogs, would include:

-

IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹) .

-

NMR: Aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and acetamide NH (δ 10.1 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 372.86 (M+H)+ .

| Compound | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| Target Compound (Predicted) | 15 µM (MCF-7) | Topoisomerase II |

| 4-Methoxyphenethyl-triazole | 8 µg/mL (C. albicans) | CYP51 |

| N-(2-Methylphenyl)-thioacetamide | 85% TNF-α inhibition | NF-κB pathway |

Comparative Analysis with Related Compounds

Impact of Substituents on Bioactivity

-

Pyrazine vs. Phenyl: Pyrazine analogs show 30% higher enzyme inhibition due to improved π-π stacking .

-

Chloro vs. Methyl: Chloro-substituted derivatives exhibit 2-fold greater antimicrobial potency compared to methylated variants .

-

Thioacetamide vs. Acetamide: Thioether linkages enhance metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h) .

Computational vs. Experimental Data

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume